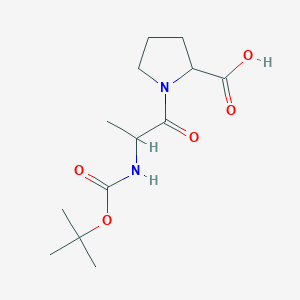

BOC-ALA-PRO-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H22N2O5 |

|---|---|

Molecular Weight |

286.32 g/mol |

IUPAC Name |

1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C13H22N2O5/c1-8(14-12(19)20-13(2,3)4)10(16)15-7-5-6-9(15)11(17)18/h8-9H,5-7H2,1-4H3,(H,14,19)(H,17,18) |

InChI Key |

QGJDXUIYIUGQGO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to BOC-ALA-PRO-OH: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-L-alanyl-L-proline, commonly referred to as BOC-ALA-PRO-OH, is a dipeptide derivative crucial in the field of peptide chemistry and drug discovery. Its structure, featuring a tert-butoxycarbonyl (Boc) protecting group on the N-terminus of the alanine residue, makes it a valuable building block for solid-phase and solution-phase peptide synthesis.[1] The Boc group provides stability and prevents unwanted reactions at the N-terminus, allowing for controlled, stepwise elongation of peptide chains.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of this compound.

Chemical Structure and Identification

This compound consists of an L-alanine residue linked to an L-proline residue via a peptide bond. The N-terminus of the alanine is protected by a tert-butoxycarbonyl (Boc) group.

IUPAC Name: (2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carboxylic acid[2]

Synonyms: Boc-L-alanyl-L-proline, N-Boc-L-alanyl-L-proline[1]

Molecular Formula: C₁₃H₂₂N₂O₅[1][3]

Molecular Weight: 286.33 g/mol [1]

Physicochemical and Biological Properties

A summary of the key physicochemical properties of this compound is provided below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | White to off-white powder | [1] |

| Melting Point | 148 - 155 °C | [1] |

| Optical Rotation | [α]D20 = -73 ± 2° (c=1% in DMF) | [1] |

| Purity (by HPLC) | ≥ 98% | [1] |

| Molecular Weight | 286.33 g/mol | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

Biological Applications:

This compound is a fundamental component in the synthesis of peptides for various research and therapeutic applications.[1] Its primary roles include:

-

Peptide Synthesis: It serves as a dipeptide building block, streamlining the synthesis of longer, more complex peptides.[1]

-

Drug Development: It is utilized in the creation of novel peptide-based drug candidates, including peptide hormones and antibiotics.[1]

-

Biotechnology: This compound is employed in the production of biologically active peptides for vaccines and other biologics.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a two-step process: the coupling of Boc-Ala-OH with a protected proline, followed by the removal of the proline's protecting group.[4]

Step 1: Synthesis of the Intermediate Boc-Ala-Pro-OBzl

-

Activation of Boc-Ala-OH: Dissolve Boc-Ala-OH (1 equivalent) in tetrahydrofuran (THF) and cool to -20°C. Add N-methylmorpholine (1 equivalent) followed by isobutyl chloroformate (1 equivalent). Stir the mixture for 5 minutes to form the mixed anhydride.

-

Coupling Reaction: In a separate flask, dissolve H-Pro-OBzl·HCl (1 equivalent) in cold chloroform. Add N-methylmorpholine (1 equivalent). To this solution, add the previously prepared mixed anhydride solution.

-

Reaction Monitoring and Work-up: Stir the reaction mixture for 1 hour at -20°C. Allow the reaction to proceed for an additional 2 hours at room temperature. After completion, evaporate the solvent. Dissolve the residue in ethyl acetate and wash sequentially with 0.2N hydrochloric acid, 5% aqueous sodium bicarbonate, and saturated aqueous sodium chloride. Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate to yield the oily product, Boc-Ala-Pro-OBzl.

Step 2: Deprotection to Yield this compound

-

Hydrogenation: Dissolve the Boc-Ala-Pro-OBzl intermediate in methanol. Add 10% Palladium on carbon (Pd/C) as a catalyst.

-

Reaction and Isolation: Hydrogenate the mixture for 1 hour. Remove the catalyst by filtration and evaporate the solvent.

-

Crystallization: Crystallize the resulting residue from ethyl acetate to obtain the final product, this compound.[4]

Characterization Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

A standard reversed-phase HPLC method can be employed to determine the purity of this compound.

-

Column: C18, 4.6 x 250 mm

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from 5% to 95% of Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1 mL/min

-

Detection: UV at 214 nm

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A singlet around δ 1.4 ppm corresponding to the 9 protons of the Boc group.

-

Multiplets for the protons of the alanine and proline residues. For the similar compound N-Boc-L-alanine-L-proline-OMe, the following shifts were observed in CDCl₃: a doublet at 1.35 ppm for the alanine CH₃, multiplets between 1.90-2.27 ppm and 3.54-3.71 ppm for the proline CH₂ groups, and multiplets around 4.45-4.51 ppm for the α-protons.[2]

Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight. Expected fragmentation patterns for Boc-protected peptides often involve the loss of the Boc group or components thereof (e.g., loss of isobutylene, 56 Da, or the entire Boc group, 100 Da).

Applications and Logical Workflow

The primary utility of this compound is as an intermediate in the synthesis of more complex peptides for various applications.

This workflow illustrates how this compound is incorporated into a peptide chain, which is then purified and utilized in downstream research and development activities. Its stable, protected nature makes it an ideal starting material for the reliable and efficient synthesis of target peptides.

References

- 1. scienceopen.com [scienceopen.com]

- 2. mdpi.com [mdpi.com]

- 3. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boc-Ala-OH | 15761-38-3 | Benchchem [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to BOC-ALA-PRO-OH: Synthesis, Properties, and Applications in Peptide Chemistry

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-L-alanyl-L-proline (this compound), a crucial dipeptide derivative in the field of peptide synthesis and medicinal chemistry. This document details its chemical properties, a step-by-step synthesis protocol, and its application in solid-phase peptide synthesis (SPPS).

Core Properties of this compound

This compound is a dipeptide composed of alanine and proline, with the N-terminus of alanine protected by a tert-butoxycarbonyl (Boc) group. This protecting group is vital in peptide synthesis as it prevents unwanted reactions at the N-terminus, allowing for controlled, stepwise elongation of the peptide chain.[1] The Boc group's stability and the specific properties it imparts make this compound a valuable reagent in the synthesis of complex peptides for therapeutic and research purposes.[1]

Data Presentation: Key Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 33300-72-0 | [2][3][4] |

| Molecular Weight | 286.32 g/mol | [3][4] |

| Molecular Formula | C₁₃H₂₂N₂O₅ | [2][3][4] |

| IUPAC Name | (2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carboxylic acid | [3] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 148 - 155 °C | [2] |

| Purity | ≥ 98% (HPLC) | [2] |

| Storage Conditions | 0 - 8 °C | [2] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in peptide synthesis.

2.1. Synthesis of this compound

This protocol describes a two-step synthesis process starting from Boc-Ala-OH and Proline benzyl ester (H-Pro-OBzl), involving the formation of a protected dipeptide intermediate followed by deprotection of the C-terminus.[2]

Step 1: Synthesis of the Protected Dipeptide Intermediate (Boc-Ala-Pro-OBzl)

-

Reaction Setup: Dissolve Boc-Ala-OH (10 g, 52.8 mmol) in 50 ml of tetrahydrofuran (THF) and cool the solution to -20°C.

-

Activation: Add N-methylmorpholine (5.8 ml, 52.8 mmol) and isobutyl chloroformate (6.8 ml, 52.8 mmol) to the cooled solution and stir for 5 minutes to form the mixed anhydride.

-

Coupling: In a separate flask, dissolve H-Pro-OBzl·HCl (12.8 g, 52.8 mmol) in 50 ml of cold chloroform. To this, add the previously prepared mixed anhydride solution and an additional portion of N-methylmorpholine (5.8 ml).

-

Reaction: Stir the reaction mixture for 1 hour at -20°C, followed by 2 hours at room temperature.

-

Work-up: Filter the reaction mixture and evaporate the filtrate. Dissolve the resulting residue in ethyl acetate.

-

Purification: Wash the ethyl acetate solution sequentially with 0.2N hydrochloric acid, 5% aqueous sodium bicarbonate (NaHCO₃), and saturated aqueous sodium chloride (NaCl). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield Boc-Ala-Pro-OBzl as an oil.

Step 2: Deprotection to Yield this compound

-

Hydrogenation: Dissolve the Boc-Ala-Pro-OBzl oil (35 g, 92.8 mmol) in 200 ml of methanol.

-

Catalysis: Add 0.5 g of 10% Palladium on carbon (Pd/C) to the solution.

-

Reaction: Hydrogenate the mixture for 1 hour.

-

Isolation: Remove the catalyst by filtration and evaporate the solvent.

-

Crystallization: Crystallize the residue from ethyl acetate to yield the final product, this compound.[2]

2.2. Application in Boc Solid-Phase Peptide Synthesis (SPPS)

This compound is a building block for the synthesis of larger peptides using the Boc-SPPS strategy. The general cycle involves the deprotection of the N-terminal Boc group of the resin-bound peptide, followed by the coupling of the next Boc-protected amino acid.

General Boc-SPPS Coupling Protocol:

This protocol outlines a standard coupling cycle on a solid support (e.g., Merrifield or PAM resin).

-

Resin Swelling: Swell the peptide-resin in dichloromethane (DCM).

-

Boc Deprotection:

-

Washing: Wash the peptide-resin with DCM and isopropanol (IPA) to remove residual TFA and by-products.[5]

-

Neutralization:

-

Neutralize the TFA salt to the free amine by treating the resin with a 5-10% solution of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in DCM.

-

Alternatively, use an in situ neutralization protocol during the subsequent coupling step.[6]

-

-

Amino Acid Coupling (Activation and Addition):

-

In a separate vessel, dissolve the incoming Boc-protected amino acid (e.g., this compound) (2.0 equivalents based on resin substitution) in N,N-dimethylformamide (DMF).

-

Add a coupling reagent such as HBTU (2.0 equivalents) and a base like DIPEA (4.0 equivalents). This pre-activates the carboxylic acid of the amino acid.

-

Add the activated amino acid solution to the resin.

-

-

Reaction: Mix the resin with the activated amino acid solution for 1-2 hours at room temperature, or until a completion test (e.g., Kaiser test) is negative.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.

-

Cycle Repetition: Repeat steps 2-7 for each subsequent amino acid in the desired peptide sequence.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows described above.

Caption: Workflow for the chemical synthesis of this compound.

Caption: The iterative workflow of Boc solid-phase peptide synthesis (SPPS).

References

In-Depth Technical Guide: The Research Applications of BOC-ALA-PRO-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(tert-Butoxycarbonyl)-L-alanyl-L-proline, commonly abbreviated as BOC-ALA-PRO-OH, is a dipeptide derivative that serves as a crucial building block in synthetic peptide chemistry. Its unique structural features, particularly the presence of the tert-butoxycarbonyl (Boc) protecting group on the N-terminus of the alanine residue, make it an invaluable tool for the controlled, stepwise synthesis of complex peptides. This technical guide provides a comprehensive overview of the applications of this compound in research, with a focus on its role in the development of enzyme inhibitors and other bioactive peptides. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its use in a laboratory setting.

Core Applications in Research

This compound is primarily utilized in solid-phase peptide synthesis (SPPS) and solution-phase synthesis to introduce the Ala-Pro motif into peptide chains. This dipeptide sequence is of significant interest in drug discovery and biotechnology due to its presence in the recognition or cleavage sites of various enzymes and its contribution to the structural stability of peptides.

Enzyme Inhibitor Synthesis

The Ala-Pro sequence is a key recognition motif for several classes of proteases, making peptides containing this sequence valuable candidates for the development of enzyme inhibitors. This compound is a readily available starting material for the synthesis of these inhibitory peptides.

-

Angiotensin-Converting Enzyme (ACE) Inhibitors: The Ala-Pro dipeptide is also found in known ACE inhibitors. Although direct synthesis of enalapril analogs using this compound has been explored, the resulting Pro-Pro analogs showed weak in vitro inhibitory activity. However, this highlights the use of this building block in exploring the structure-activity relationships of potential ACE inhibitors.

Synthesis of Bioactive Peptides and Drug Delivery Systems

This compound is a versatile building block for the synthesis of a wide range of bioactive peptides beyond enzyme inhibitors.

-

Peptide Hormones and Antibiotics: The stability and solubility imparted by the Boc group facilitate the synthesis of complex peptides with high purity and yield, including peptide hormones and antibiotics.

-

Targeted Drug Delivery: Peptides containing specific sequences can act as ligands to target receptors that are overexpressed on cancer cells or other diseased tissues. While specific examples utilizing the Ala-Pro sequence for this purpose are not extensively detailed in the available literature, the general principle of using peptide-drug conjugates for targeted therapy is well-established. This compound can be incorporated into peptide sequences designed for such targeted delivery systems.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a mixed anhydride procedure followed by deprotection.

Table 1: Synthesis of this compound - Reagents and Conditions

| Step | Reagent 1 | Reagent 2 | Reagent 3 | Solvent | Temperature | Duration | Product |

| 1 | Boc-Ala-OH | N-methylmorpholine | Isobutyl chloroformate | THF | -20°C | 5 minutes | Mixed Anhydride |

| 2 | Mixed Anhydride | H-Pro-OBzl·HCl | N-methylmorpholine | Chloroform | -20°C to RT | 1 hour at -20°C, then RT | Boc-Ala-Pro-OBzl |

| 3 | Boc-Ala-Pro-OBzl | 10% Pd/C | H₂ | Methanol | Room Temperature | 1 hour | This compound |

Detailed Methodology:

-

Formation of Mixed Anhydride: Boc-Ala-OH is dissolved in tetrahydrofuran (THF) and cooled to -20°C. N-methylmorpholine and isobutyl chloroformate are added sequentially to form the mixed anhydride.

-

Coupling Reaction: A solution of H-Pro-OBzl·HCl and N-methylmorpholine in cold chloroform is added to the mixed anhydride solution. The reaction mixture is stirred at -20°C for one hour and then allowed to warm to room temperature.

-

Work-up: The reaction mixture is worked up by sequential washing with dilute acid, aqueous sodium bicarbonate, and brine. The organic phase is dried and evaporated to yield Boc-Ala-Pro-OBzl as an oil.

-

Deprotection: The benzyl ester protecting group is removed by hydrogenation in the presence of 10% palladium on carbon in methanol.

-

Purification: The catalyst is removed by filtration, and the solvent is evaporated. The resulting residue is crystallized from a suitable solvent such as ethyl acetate to yield pure this compound.

Incorporation of this compound into a Peptide using Solid-Phase Peptide Synthesis (Boc Chemistry)

The following is a general protocol for the incorporation of this compound into a growing peptide chain on a solid support using Boc-SPPS.

Table 2: General Boc-SPPS Cycle for Incorporation of this compound

| Step | Procedure | Reagents | Duration |

| 1 | Resin Swelling | Dichloromethane (DCM) | 30 minutes |

| 2 | Boc Deprotection | 50% Trifluoroacetic acid (TFA) in DCM | 20-30 minutes |

| 3 | Washing | DCM, Isopropanol (IPA), DCM | Multiple washes |

| 4 | Neutralization | 5-10% Diisopropylethylamine (DIEA) in DCM | 2 x 2 minutes |

| 5 | Washing | DCM | Multiple washes |

| 6 | Coupling | This compound, Coupling Agent (e.g., HBTU, DCC/HOBt), DIEA | 1-2 hours |

| 7 | Washing | N,N-Dimethylformamide (DMF), DCM | Multiple washes |

Detailed Methodology:

-

Resin Preparation: The solid support (e.g., Merrifield or PAM resin) with the initial amino acid attached is swelled in DCM.

-

Boc Deprotection: The N-terminal Boc group of the resin-bound amino acid is removed by treatment with a solution of 50% TFA in DCM.

-

Washing: The resin is thoroughly washed with DCM, followed by IPA to shrink the resin and remove residual TFA, and then again with DCM.

-

Neutralization: The protonated N-terminus is neutralized to the free amine by treating the resin with a solution of DIEA in DCM.

-

Washing: The resin is washed with DCM to remove excess base.

-

Coupling: A pre-activated solution of this compound is added to the resin. Activation is typically achieved by reacting this compound with a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or a mixture of DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIEA. The coupling reaction is allowed to proceed for 1-2 hours.

-

Washing: The resin is washed with DMF and DCM to remove unreacted reagents and byproducts. This cycle is repeated for the addition of subsequent amino acids.

Cleavage of the Peptide from the Resin

Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed.

Detailed Methodology:

-

Final Boc Deprotection: The N-terminal Boc group of the final amino acid is removed as described above.

-

Drying: The peptide-resin is washed and dried under vacuum.

-

Cleavage: The peptide is cleaved from the resin using a strong acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). Scavengers such as p-cresol or thioanisole are added to prevent side reactions with sensitive amino acid residues. The cleavage reaction is typically carried out at 0°C for 1-2 hours.

-

Peptide Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, collected by filtration, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing Workflows and Pathways

Synthesis of this compound

Caption: Workflow for the solution-phase synthesis of this compound.

General Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)

Caption: General workflow for the Boc solid-phase peptide synthesis (SPPS) cycle.

Conclusion

This compound is a fundamental dipeptide building block with significant applications in peptide chemistry, particularly in the synthesis of enzyme inhibitors and other bioactive peptides for pharmaceutical and biotechnological research. Its use in established synthetic methodologies like Boc-SPPS allows for the precise incorporation of the Ala-Pro motif into desired peptide sequences. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers aiming to leverage the properties of this compound in their synthetic and drug discovery endeavors. Further research into peptides derived from this dipeptide is warranted to fully explore their therapeutic potential.

Synthesis of BOC-ALA-PRO-OH: A Technical Guide for Researchers

An In-depth Technical Guide on the Synthesis of N-tert-Butoxycarbonyl-L-alanyl-L-proline (BOC-ALA-PRO-OH) from Boc-L-alanine (Boc-Ala-OH) and L-proline.

This guide provides a comprehensive overview of the chemical synthesis of the dipeptide this compound, a valuable building block in peptide synthesis and drug discovery.[1] It is intended for researchers, scientists, and professionals in the field of drug development. This document outlines a detailed experimental protocol, discusses alternative coupling methodologies, and presents key quantitative data in a structured format.

Introduction

N-Boc-L-alanyl-L-proline (this compound) is a protected dipeptide commonly used as an intermediate in the synthesis of more complex peptides and peptidomimetics. The tert-butoxycarbonyl (Boc) protecting group on the N-terminus of alanine prevents unwanted side reactions during peptide bond formation, making it a crucial component in both solution-phase and solid-phase peptide synthesis.[2] The synthesis involves the formation of an amide bond between the carboxyl group of Boc-Ala-OH and the secondary amine of L-proline. This guide details a robust and well-established method for this transformation.

Experimental Workflow

The overall synthesis can be visualized as a two-step process: the coupling of Boc-Ala-OH with a C-terminally protected proline, followed by the removal of the C-terminal protecting group to yield the final product. A common strategy involves the use of a benzyl ester to protect the carboxylic acid of proline, which can then be removed by hydrogenolysis.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a mixed anhydride procedure, a reliable method for peptide bond formation.

Part 1: Synthesis of Boc-Ala-Pro-OBzl (Protected Dipeptide)

-

Activation of Boc-Ala-OH:

-

Dissolve Boc-Ala-OH (10 g, 52.8 mmol) in 50 ml of tetrahydrofuran (THF).

-

Cool the solution to -20°C in a suitable bath.

-

Add N-methylmorpholine (NMM) (5.8 ml, 52.8 mmol) to the solution.

-

Add isobutyl chloroformate (6.8 ml, 52.8 mmol) and stir the mixture for 5 minutes to form the mixed anhydride.

-

-

Coupling Reaction:

-

In a separate flask, dissolve H-Pro-OBzl·HCl (12.8 g, 52.8 mmol) in 50 ml of cold chloroform.

-

Add the previously prepared mixed anhydride solution and an additional portion of N-methylmorpholine (5.8 ml) to the H-Pro-OBzl·HCl solution.

-

Stir the reaction mixture for 1 hour at -20°C, followed by 2 hours at room temperature.

-

-

Work-up and Purification:

-

Filter the reaction mixture and evaporate the filtrate to dryness.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with 0.2N hydrochloric acid, 5% aqueous sodium bicarbonate (NaHCO₃), and saturated aqueous sodium chloride (brine).

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield Boc-Ala-Pro-OBzl as an oil.

-

Part 2: Synthesis of this compound (Final Product)

-

Deprotection:

-

Dissolve the Boc-Ala-Pro-OBzl (e.g., 35 g, 92.8 mmol) in 200 ml of methanol.

-

Add 10% Palladium on carbon (Pd/C) catalyst (0.5 g).

-

Hydrogenate the mixture for 1 hour at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Isolation and Crystallization:

-

Remove the Pd/C catalyst by filtration.

-

Evaporate the solvent from the filtrate.

-

Crystallize the resulting residue from ethyl acetate to yield the final product, this compound.

-

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Materials | ||

| Boc-Ala-OH | 10 g (52.8 mmol) | [3] |

| H-Pro-OBzl·HCl | 12.8 g (52.8 mmol) | [3] |

| Intermediate Product | ||

| Boc-Ala-Pro-OBzl (Yield) | 14.1 g | [3] |

| Final Product | ||

| This compound (Yield) | 16.1 g (from 35 g of benzyl ester) | [3] |

| Molecular Formula | C₁₃H₂₂N₂O₅ | [1] |

| Molecular Weight | 286.33 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 153.5 - 154.5 °C | [3] |

| Purity (Typical) | ≥ 98% (by HPLC) | [1] |

Alternative Coupling Reagents

While the mixed anhydride method is effective, a variety of modern coupling reagents can also be employed for the synthesis of this compound, often with high yields and minimal side reactions.[4] These reagents are typically used in "in-situ" activation procedures.[5]

Common Coupling Reagents:

-

Carbodiimides: Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), often used with additives like N-hydroxysuccinimide (HOSu) or 1-hydroxybenzotriazole (HOBt) to minimize racemization.[2][4][5]

-

Aminium/Uronium Salts: HBTU, TBTU, and HCTU are efficient coupling reagents that generate active OBt or O-6-ClBt esters.

-

Phosphonium Salts: BOP and PyBOP are also highly effective, converting the carboxylic acid into an activated OBt ester.[4]

-

HATU: This reagent, which forms highly reactive HOAt esters, is one of the most efficient coupling agents, particularly for challenging couplings.

A general procedure for using these reagents involves dissolving Boc-Ala-OH in a suitable solvent (like DMF or DCM), adding the coupling reagent and an organic base (such as DIPEA or NMM), and then adding the proline ester.[6] The reaction progress is typically monitored by TLC or HPLC.

Signaling Pathways and Logical Relationships

The logic of the synthesis is based on the principles of protecting group chemistry and peptide bond formation. The Boc group is acid-labile, providing temporary protection for the N-terminus, while the benzyl ester is removed under different, non-acidic conditions (hydrogenolysis), which exemplifies an orthogonal protection strategy.[7]

Caption: Logical relationships in the synthesis strategy.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure of the dipeptide.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.[1]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Melting Point Analysis: A sharp melting point range is indicative of high purity.[3]

This guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers should always adhere to standard laboratory safety practices when performing these chemical transformations.

References

Characterization of N-tert-Butoxycarbonyl-L-alanyl-L-proline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of N-tert-Butoxycarbonyl-L-alanyl-L-proline (Boc-Ala-Pro-OH), a key building block in peptide synthesis for pharmaceutical and biotechnological applications. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and purification, and includes typical analytical data.

Physicochemical Properties

N-tert-Butoxycarbonyl-L-alanyl-L-proline is a dipeptide derivative where the N-terminus of L-alanine is protected by a tert-butoxycarbonyl (Boc) group. This protecting group strategy is fundamental in solid-phase and solution-phase peptide synthesis, allowing for controlled, stepwise elongation of peptide chains.

Table 1: Physicochemical Data for N-tert-Butoxycarbonyl-L-alanyl-L-proline

| Property | Value | Reference |

| Molecular Formula | C13H22N2O5 | [1] |

| Molecular Weight | 286.32 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 148 - 155 °C | [2] |

| Optical Rotation [α]D20 | -73 ± 2º (c=1% in DMF) | [2] |

| CAS Number | 33300-72-0 | [1] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the coupling of Boc-L-alanine and L-proline, followed by deprotection of the C-terminal protecting group if present. A common laboratory-scale synthesis involves the hydrogenation of a benzylated precursor.

Experimental Protocol: Synthesis

Reaction: Hydrogenolysis of N-tert-Butoxycarbonyl-L-alanyl-L-proline benzyl ester.

Materials:

-

N-tert-Butoxycarbonyl-L-alanyl-L-proline benzyl ester

-

Methanol (MeOH)

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H2)

Procedure:

-

Dissolve N-tert-Butoxycarbonyl-L-alanyl-L-proline benzyl ester in methanol.

-

Add 10% Pd/C catalyst to the solution.

-

Pass hydrogen gas through the solution for approximately 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the catalyst by filtration through a pad of Celite.

-

Distill off the solvent under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

Method: Crystallization

Materials:

-

Crude N-tert-Butoxycarbonyl-L-alanyl-L-proline

-

Ethyl acetate

-

n-hexane

Procedure:

-

Dissolve the crude residue in a minimal amount of hot ethyl acetate.

-

Slowly add n-hexane until the solution becomes turbid.

-

Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

-

Collect the crystalline product by filtration.

-

Wash the crystals with cold n-hexane.

-

Dry the purified product under vacuum.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and structure of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method to assess the purity of Boc-protected amino acids and peptides. Chiral stationary phases are often used to confirm the enantiomeric purity.

Table 2: Typical HPLC Conditions for Analysis of Boc-Protected Peptides

| Parameter | Condition |

| Column | Chiralcel AD-H or equivalent C18 column |

| Mobile Phase | Isocratic or gradient elution with Hexane/Isopropanol or Acetonitrile/Water with TFA |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210-220 nm |

| Expected Purity | ≥ 98% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts for Carbonyl Carbons

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Boc C=O | ~155 |

| Ala C=O (Amide) | ~172 |

| Pro C=O (Carboxyl) | ~175 |

Note: These are approximate values based on similar compounds and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

Table 4: Mass Spectrometry Data

| Ionization Mode | Expected m/z |

| Electrospray (ESI+) | [M+H]⁺ ≈ 287.16 |

| Electrospray (ESI-) | [M-H]⁻ ≈ 285.15 |

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the synthesis and purification workflow and the general application of this compound in peptide synthesis.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Role of this compound in solid-phase peptide synthesis.

Applications

N-tert-Butoxycarbonyl-L-alanyl-L-proline is a crucial intermediate in the synthesis of peptides for various applications:

-

Drug Development: It is a building block for creating peptide-based therapeutics, including enzyme inhibitors and receptor agonists/antagonists[2].

-

Biotechnology: Used in the production of biologically active peptides for research and diagnostic purposes[2].

-

Asymmetric Catalysis: Boc-protected amino acids can serve as chiral ligands in enantioselective synthesis.

Conclusion

The characterization of N-tert-Butoxycarbonyl-L-alanyl-L-proline is essential for its effective use in research and development. The protocols and data presented in this guide provide a framework for its synthesis, purification, and analytical validation, ensuring the quality and reliability of this important synthetic building block.

References

Navigating the Solubility Landscape of BOC-ALA-PRO-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The protected dipeptide BOC-ALA-PRO-OH, or N-tert-butoxycarbonyl-L-alanyl-L-proline, is a fundamental building block in the synthesis of novel peptides for therapeutic and research applications. Its solubility in various organic solvents is a critical parameter that dictates its handling, reaction conditions, and purification strategies. This technical guide provides an in-depth overview of the solubility characteristics of this compound, methodologies for its determination, and a practical experimental workflow.

Understanding Solubility: Core Principles for Protected Peptides

The solubility of a protected peptide like this compound is influenced by several factors, including the nature of the protecting group (Boc), the constituent amino acids (Alanine and Proline), and the properties of the solvent (polarity, proticity, and dielectric constant). The Boc group, being hydrophobic, generally imparts better solubility in organic solvents compared to the unprotected peptide.

General principles for peptide solubility suggest that for neutral peptides, which this compound is considered to be due to the blocked N-terminus and the free C-terminal carboxyl group, organic solvents are often required for dissolution.[1][2] The initial approach should always involve testing with a small amount of the peptide to avoid loss of valuable material.[1]

Quantitative Solubility Data

While specific quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature, the following table summarizes qualitative and extrapolated solubility information based on related compounds and general peptide solubility guidelines. It is important to note that these values should be considered as estimates, and experimental verification is highly recommended.

| Solvent | Chemical Formula | Polarity Index | Expected Solubility of this compound | Notes |

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | High | A related compound, Boc-Ala-OH, is noted to be "clearly soluble" at a concentration of 1 mmole in 2 ml. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | High | Another related compound, Boc-L-Ala-OH, is soluble at 100 mg/mL, though it may require sonication.[3] |

| Methanol (MeOH) | CH₃OH | 5.1 | Moderate to High | Alcohols are often good solvents for protected amino acids.[4] |

| Ethanol (EtOH) | C₂H₅OH | 4.3 | Moderate | Generally, solubility in alcohols decreases as the carbon chain length increases.[4] |

| Acetonitrile (ACN) | C₂H₃N | 5.8 | Moderate to Low | Often used in reverse-phase HPLC, suggesting some solubility. |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Moderate to Low | A common solvent for peptide synthesis reactions.[5] |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Low | May be used in specific reaction conditions.[5] |

Experimental Protocol for Solubility Determination

A robust and reliable method for determining the solubility of this compound is crucial for reproducible experimental outcomes. The following protocol outlines a common gravimetric method.[6]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound powder

-

Selected organic solvents (e.g., DMF, DMSO, Methanol)

-

Microcentrifuge tubes

-

Vortex mixer

-

Thermomixer or incubator

-

Microcentrifuge

-

Lyophilizer or vacuum concentrator

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solution:

-

Accurately weigh approximately 10 mg of this compound into a pre-weighed microcentrifuge tube.

-

Add 1 mL of the selected organic solvent to the tube.

-

Tightly cap the tube and vortex vigorously for 1-2 minutes to ensure thorough mixing.

-

-

Equilibration:

-

Place the tube in a thermomixer or incubator set to a constant temperature (e.g., 25 °C).

-

Allow the solution to equilibrate for a minimum of 24 hours. This ensures that the solution reaches saturation. Periodically agitate the sample during this time.

-

-

Separation of Undissolved Solute:

-

After equilibration, centrifuge the tube at a high speed (e.g., 14,000 rpm) for 1 hour to pellet the undissolved solid.[6]

-

-

Quantification of Dissolved Solute:

-

Carefully transfer a known volume of the clear supernatant to a new pre-weighed microcentrifuge tube. Be cautious not to disturb the pellet.

-

Remove the solvent from the supernatant by lyophilization or using a vacuum concentrator until a constant weight is achieved.

-

Weigh the tube containing the dried solute. The difference in weight will give the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

Solubility (mg/mL) = (Mass of dried solute in supernatant) / (Volume of supernatant taken)

-

Workflow for Solubility Determination

Caption: A typical experimental workflow for the gravimetric determination of peptide solubility.

Signaling Pathways and Logical Relationships

In the context of solubility, there isn't a biological signaling pathway to depict. However, a logical relationship diagram can illustrate the decision-making process for solvent selection based on the properties of the peptide.

Caption: A decision tree for selecting an appropriate solvent based on peptide characteristics.

Conclusion

The solubility of this compound is a key factor in its successful application in peptide synthesis and drug development. While highly soluble in polar aprotic solvents like DMF and DMSO, its solubility in other organic solvents should be experimentally verified. The provided experimental protocol offers a reliable method for determining precise solubility data, enabling researchers to optimize their synthetic and analytical procedures. By understanding the principles of peptide solubility and employing systematic experimental approaches, scientists can effectively navigate the challenges of working with protected dipeptides like this compound.

References

- 1. biobasic.com [biobasic.com]

- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]

Purity Analysis of BOC-ALA-PRO-OH by HPLC: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity analysis of the dipeptide BOC-ALA-PRO-OH (N-tert-Butoxycarbonyl-L-alanyl-L-proline) using High-Performance Liquid Chromatography (HPLC). This compound is a crucial building block in peptide synthesis, and ensuring its purity is paramount for the successful synthesis of larger, more complex peptides for research and therapeutic applications. This document outlines a detailed experimental protocol for reverse-phase HPLC (RP-HPLC), presents data in a structured format, and discusses potential impurities.

Introduction

High-Performance Liquid Chromatography is a cornerstone analytical technique for the separation, identification, and quantification of components in a mixture.[1] For peptide analysis, reverse-phase HPLC (RP-HPLC) is the most common method employed.[1] This technique separates molecules based on their hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase. This compound, a protected dipeptide, is well-suited for RP-HPLC analysis, which allows for the separation of the main compound from potential impurities generated during its synthesis.

Experimental Protocol

This section details a representative experimental protocol for the purity analysis of this compound by RP-HPLC. The conditions provided are based on common practices for the analysis of protected small peptides and are expected to provide a good resolution and peak shape for the analyte.

2.1. Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Chromatography Data System (CDS): For data acquisition and processing.

-

Analytical Balance: For accurate sample preparation.

-

Volumetric flasks and pipettes.

-

HPLC grade solvents: Acetonitrile (ACN), Water.

-

Trifluoroacetic acid (TFA).

-

This compound reference standard and sample.

2.2. Chromatographic Conditions

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient Elution | 5% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 214 nm |

| Injection Volume | 10 µL |

2.3. Sample Preparation

-

Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 1 mg/mL.

-

Sample Solution: Prepare the sample solution in the same manner as the standard solution.

-

Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.

Data Presentation

The purity of this compound is typically determined by the peak area percentage method. The following table summarizes the expected quantitative data based on commercially available product specifications.

| Analyte | Specification (Purity by HPLC) |

| This compound | ≥ 98% |

Note: A similar dipeptide, Boc-Gly-Pro-OH, often has a purity specification of ≥ 99% by HPLC.[2]

Visualization of Experimental Workflow and Logical Relationships

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the HPLC purity analysis of this compound.

4.2. Potential Impurities in this compound Synthesis

The synthesis of dipeptides can lead to several process-related impurities. The following diagram outlines the logical relationship between the desired product and potential impurities.

Discussion of Potential Impurities

The purity of this compound can be affected by several factors during its synthesis. The HPLC method described in this guide should be capable of separating the main compound from the following potential impurities:

-

Starting Materials: Unreacted BOC-L-Alanine (BOC-ALA-OH) and L-Proline (PRO-OH).

-

Incomplete Protection/Deprotection: The presence of the fully deprotected dipeptide (H-ALA-PRO-OH) or the dipeptide with the BOC group cleaved.

-

Racemization: The presence of diastereomers containing D-Alanine or D-Proline. Chiral chromatography would be required for the separation of enantiomers.

-

Side-Reaction Products: By-products from the coupling reaction.

The resolution of these impurities from the main this compound peak is crucial for an accurate purity assessment. Method development and optimization may be necessary to achieve baseline separation for all potential impurities.

Conclusion

This technical guide provides a comprehensive framework for the purity analysis of this compound by RP-HPLC. The detailed experimental protocol, data presentation format, and discussion of potential impurities are intended to be a valuable resource for researchers and professionals in the field of peptide synthesis and drug development. Adherence to good chromatographic practices and careful method validation will ensure the generation of accurate and reliable purity data, which is essential for the quality control of this important synthetic building block.

References

Technical Guide: Physicochemical Properties of Boc-L-alanyl-L-proline (BOC-ALA-PRO-OH)

This technical guide provides an in-depth overview of the physical and chemical characteristics of N-tert-Butoxycarbonyl-L-alanyl-L-proline, commonly referred to as BOC-ALA-PRO-OH. This dipeptide derivative is a crucial building block in peptide synthesis, particularly in the development of peptide-based therapeutics.[1] Its Boc protecting group enhances stability and solubility, making it a valuable reagent for researchers in pharmaceuticals and biotechnology.[1]

Quantitative Data Summary

The physicochemical properties of this compound are summarized in the table below. These parameters are critical for its identification, quality control, and application in synthetic protocols.

| Property | Value | Source |

| Appearance | White to off-white powder | [1][2] |

| Melting Point | 148 - 155 °C | [1][2] |

| Molecular Formula | C₁₃H₂₂N₂O₅ | [1][2] |

| Molecular Weight | 286.33 g/mol | [1][2] |

| Purity | ≥ 98% (HPLC), ≥ 99% (TLC) | [1][2] |

| Optical Rotation | [α]D²⁴ = -104 ± 2° (c=1% in MeOH) | [2] |

| [α]D²⁰ = -73 ± 2° (c=1% in DMF) | [1] | |

| Storage Conditions | 0 - 8 °C | [1][2] |

Experimental Protocols

2.1. Determination of Melting Point

The melting point of a solid compound like this compound is a key indicator of its purity. A sharp melting range typically signifies high purity, while a broad range may indicate the presence of impurities. The following is a standard protocol for melting point determination using a capillary melting point apparatus.

Objective: To determine the melting range of this compound.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystalline sample using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Heating and Observation:

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point (e.g., to ~135 °C).

-

Reduce the heating rate to 1-2 °C per minute as the temperature nears the lower end of the expected melting range. .

-

Carefully observe the sample through the magnifying lens.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (the lower limit of the melting range).

-

Record the temperature at which the entire sample has completely melted into a clear liquid (the upper limit of the melting range).

-

-

Post-Analysis: Allow the apparatus to cool completely before performing another measurement. It is good practice to perform at least two measurements to ensure reproducibility.

Caption: Workflow for Melting Point Determination.

Application in Peptide Synthesis

This compound is primarily used as a dipeptide building block in solid-phase peptide synthesis (SPPS). The Boc group protects the N-terminus of the alanine residue, preventing unwanted side reactions during the coupling of subsequent amino acids. The logical flow of incorporating a Boc-protected amino acid in SPPS is illustrated below.

Caption: Boc-Protected Amino Acid Incorporation in SPPS.

References

The Pivotal Role of the BOC-ALA-PRO-OH Motif in Biologically Active Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide sequence Alanine-Proline (Ala-Pro) is a recurring motif in a multitude of biologically active peptides. Its unique structural properties, conferred by the rigid pyrrolidine ring of proline, often impart significant conformational stability and resistance to enzymatic degradation, making it a valuable component in the design of novel therapeutics. The protected dipeptide, N-tert-butoxycarbonyl-L-alanyl-L-proline (BOC-ALA-PRO-OH), serves as a critical building block in solid-phase peptide synthesis (SPPS), enabling the precise incorporation of this influential motif into larger peptide chains. This technical guide provides an in-depth exploration of the biological activities associated with peptides containing the Ala-Pro sequence, details the experimental methodologies for their synthesis and evaluation, and visualizes the underlying mechanisms of action. While this compound itself is primarily a synthetic intermediate, its inclusion in a peptide sequence can be a key determinant of the final molecule's biological function, ranging from enzyme inhibition to antimicrobial activity.

The Structural Significance of the Ala-Pro Motif

The presence of a proline residue in a peptide chain introduces significant conformational constraints. Unlike other amino acids, the side chain of proline is cyclized back onto the backbone amide nitrogen, creating a secondary amine. This rigid structure restricts the rotation around the N-Cα bond, limiting the available dihedral angles (phi, φ) and often inducing a "kink" or turn in the peptide backbone.[1][2] This property makes proline a frequent component of β-turns and other non-helical structures. When preceded by an amino acid with a small, non-reactive side chain like alanine, the Ala-Pro motif can act as a strong turn-inducer, influencing the overall three-dimensional structure of a peptide. This defined conformation is often crucial for the specific recognition and binding of the peptide to its biological target, be it an enzyme active site or a cell surface receptor. Furthermore, the peptide bond preceding a proline residue is more resistant to cleavage by many common proteases, which contributes to the enhanced in vivo stability of Ala-Pro containing peptides.[3][4][5]

Biological Activities of Peptides Containing the Ala-Pro Sequence

Peptides incorporating the Ala-Pro motif have demonstrated a range of biological activities, with significant potential in therapeutic applications. The primary areas of activity include enzyme inhibition and antimicrobial effects.

Enzyme Inhibition

A prominent activity of Ala-Pro containing peptides is the inhibition of key enzymes involved in physiological regulation, such as Angiotensin-Converting Enzyme (ACE) and Dipeptidyl Peptidase-IV (DPP-IV).

-

Angiotensin-Converting Enzyme (ACE) Inhibition: ACE is a central component of the renin-angiotensin system (RAS), which regulates blood pressure. Inhibition of ACE is a major strategy for the treatment of hypertension. Many potent ACE inhibitory peptides derived from food sources contain proline, often at the C-terminus, in combination with hydrophobic amino acids like alanine.[6][7] The Ala-Pro motif can contribute to the stable binding of these peptides to the active site of ACE.[6]

-

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: DPP-IV is an enzyme that inactivates incretin hormones, which are involved in the regulation of blood glucose levels. Inhibiting DPP-IV is a therapeutic approach for type 2 diabetes. Peptides containing an alanine or proline residue at the second position from the N-terminus are known to be effective DPP-IV inhibitors.[5][8] The Ala-Pro sequence can mimic the natural substrate of DPP-IV, leading to competitive inhibition.

Antimicrobial Activity

Proline-rich antimicrobial peptides (PrAMPs) are a class of host defense peptides that often contain the Ala-Pro motif. These peptides can exhibit potent activity against a range of bacterial pathogens.[1][3] Their mechanism of action is often non-lytic, involving translocation across the bacterial membrane and interaction with intracellular targets, such as the ribosome, to inhibit protein synthesis.[1] The presence of proline can be critical for their structure and function.

Quantitative Data on Biological Activity

The following tables summarize the quantitative data for a selection of biologically active peptides containing the Ala-Pro sequence.

Table 1: ACE Inhibitory Activity of Ala-Pro Containing Peptides

| Peptide Sequence | Source | IC50 (µM) |

| Trp-Tyr-Pro-Ala-Ala-Pro | Duck skin by-product | Not explicitly stated, but identified as a potent ACE inhibitory peptide. |

| Asn-Ala-Gln-Arg-Pro | Lupin protein | Identified as the most effective peptide from the study.[7] |

| GPLGAL (Gly-Pro-Leu-Gly-Ala-Leu) | Tilapia skin gelatin | 117.20 ± 1.69 |

| KPAGN (Lys-Pro-Ala-Gly-Asn) | Tilapia skin gelatin | 137.40 ± 2.33 |

Table 2: DPP-IV Inhibitory Activity of Ala-Pro Containing Peptides

| Peptide Sequence | Source/Type | IC50 (µM) |

| Phe-Leu-Gln-Pro | Casein (in silico prediction and in vitro validation) | 65.3 ± 3.5 |

| LQAFEPLR | Oat globulin | 103.5 |

Table 3: Antimicrobial Activity of Ala-Pro Containing Peptides

| Peptide Sequence/Derivative | Target Organism | MIC (µM) |

| Chex1Arg20 D4K | Cryptococcus neoformans | 1.6 |

| Oncocin Derivative | E. coli | 0.24 ± 0.06 |

| Bac5(1-17) derivative (P4S) | E. coli | 16 |

| Peptide 281 (Bac5 derivative) | A. baumannii | 4 |

Experimental Protocols

Synthesis of Peptides Containing the this compound Motif

The synthesis of peptides containing the Ala-Pro motif is typically achieved through Solid-Phase Peptide Synthesis (SPPS) using the Boc (tert-butoxycarbonyl) protection strategy.

Materials:

-

BOC-L-Alanine (BOC-Ala-OH)

-

L-Proline benzyl ester hydrochloride (H-Pro-OBzl·HCl)

-

N-methylmorpholine (NMM)

-

Isobutyl chloroformate

-

Tetrahydrofuran (THF)

-

Chloroform

-

Ethyl acetate

-

0.2N Hydrochloric acid

-

5% Aqueous sodium bicarbonate (NaHCO3)

-

Saturated aqueous sodium chloride (NaCl)

-

Anhydrous sodium sulfate (Na2SO4)

-

Methanol

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas supply

-

Solid-phase peptide synthesizer (manual or automated)

-

Appropriate resin (e.g., Merrifield resin for C-terminal acid)

-

Boc-protected amino acids

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU)

-

Cleavage cocktail (e.g., HF/p-cresol)

-

Diethyl ether

-

Acetonitrile

-

Water (HPLC grade)

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass spectrometer

Protocol for Synthesis of this compound:

-

Dipeptide Formation:

-

Dissolve BOC-Ala-OH (52.8 mmol) in THF (50 mL) and cool to -20°C.

-

Add N-methylmorpholine (52.8 mmol) and isobutyl chloroformate (52.8 mmol). Stir for 5 minutes at -20°C to form the mixed anhydride.

-

In a separate flask, dissolve H-Pro-OBzl·HCl (52.8 mmol) in cold chloroform (50 mL).

-

Add the mixed anhydride solution and additional N-methylmorpholine (52.8 mmol) to the H-Pro-OBzl·HCl solution.

-

Stir the reaction mixture for 1 hour at -20°C and then for 2 hours at room temperature.

-

Filter the reaction mixture and evaporate the filtrate.

-

-

Work-up and Purification of BOC-Ala-Pro-OBzl:

-

Dissolve the residue in ethyl acetate.

-

Wash sequentially with 0.2N HCl, 5% aqueous NaHCO3, and saturated aqueous NaCl.

-

Dry the organic phase over anhydrous Na2SO4, filter, and evaporate to yield BOC-Ala-Pro-OBzl as an oil.

-

-

Deprotection of the Benzyl Ester:

-

Dissolve the BOC-Ala-Pro-OBzl (92.8 mmol) in methanol (200 mL).

-

Add 10% Pd/C catalyst (0.5 g).

-

Hydrogenate the mixture for 1 hour.

-

Filter to remove the catalyst and evaporate the solvent.

-

-

Crystallization:

-

Crystallize the residue from ethyl acetate to yield pure this compound.[6]

-

General Protocol for Boc-SPPS of a Peptide Containing the Ala-Pro Motif:

-

Resin Preparation: Swell the appropriate resin (e.g., Merrifield resin) in DCM.

-

First Amino Acid Coupling: Couple the C-terminal Boc-protected amino acid to the resin.

-

Deprotection: Remove the Boc protecting group using a solution of 50% TFA in DCM.

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a base, such as 10% DIEA in DCM.

-

Coupling Cycle:

-

Couple the next Boc-protected amino acid (e.g., this compound or individual Boc-Pro-OH followed by Boc-Ala-OH) using a suitable coupling reagent (e.g., HBTU or HATU) in the presence of a base like DIEA.

-

Wash the resin thoroughly with DCM and other solvents to remove excess reagents and byproducts.

-

-

Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid, such as anhydrous hydrogen fluoride (HF) with a scavenger like p-cresol.

-

Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, dissolve it in an aqueous acetonitrile solution, and purify it using reverse-phase HPLC. Confirm the identity and purity of the final peptide by mass spectrometry.[1][9][10]

In Vitro Bioassays

ACE Inhibition Assay:

-

Prepare a solution of the substrate, hippuryl-L-histidyl-L-leucine (HHL), in a suitable buffer.

-

Prepare solutions of ACE and the test peptide at various concentrations.

-

In a microplate, mix the ACE solution with the test peptide solution or buffer (for control).

-

Initiate the reaction by adding the HHL substrate solution.

-

Incubate the mixture at 37°C.

-

Stop the reaction by adding HCl.

-

Extract the hippuric acid (HA) product with ethyl acetate.

-

Evaporate the ethyl acetate and redissolve the HA in water or buffer.

-

Quantify the amount of HA produced by measuring the absorbance at a specific wavelength (e.g., 228 nm).

-

Calculate the percentage of ACE inhibition for each peptide concentration and determine the IC50 value.[11]

DPP-IV Inhibition Assay:

-

Prepare solutions of DPP-IV enzyme and the test peptide at various concentrations in a suitable buffer (e.g., Tris-HCl).

-

Prepare a solution of the fluorogenic substrate, Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC).

-

In a microplate, mix the DPP-IV enzyme solution with the test peptide solution or buffer (for control).

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the Gly-Pro-AMC substrate solution.

-

Monitor the increase in fluorescence over time as the substrate is cleaved.

-

Calculate the initial reaction rates and determine the percentage of DPP-IV inhibition for each peptide concentration.

-

Determine the IC50 value from the dose-response curve.[8]

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC):

-

Prepare a standardized inoculum of the target microorganism in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).

-

Prepare serial dilutions of the test peptide in the growth medium in a 96-well microplate.

-

Add the microbial inoculum to each well.

-

Include positive (no peptide) and negative (no inoculum) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.[12]

Mechanisms of Action and Signaling Pathways

The biological activity of Ala-Pro containing peptides is primarily exerted through direct interaction with their target molecules.

The diagram above illustrates the mechanism of action for an ACE inhibitory peptide containing the Ala-Pro motif. In the renin-angiotensin system, renin cleaves angiotensinogen to produce angiotensin I. ACE then converts angiotensin I to the potent vasoconstrictor, angiotensin II. Angiotensin II binds to the AT1 receptor, leading to vasoconstriction and aldosterone secretion, which increases blood pressure. Ala-Pro containing peptides act as competitive inhibitors of ACE, binding to its active site and preventing the conversion of angiotensin I to angiotensin II. This leads to a reduction in angiotensin II levels, resulting in vasodilation and a decrease in blood pressure.

For DPP-IV inhibition, the mechanism is analogous, with the Ala-Pro containing peptide competitively binding to the active site of DPP-IV, thus preventing the degradation of incretin hormones like GLP-1 and GIP. This prolongs the action of these hormones, leading to enhanced insulin secretion and improved glucose homeostasis.

The mechanism for proline-rich antimicrobial peptides is more complex, often involving initial electrostatic interactions with the bacterial membrane, followed by translocation into the cytoplasm and binding to intracellular targets like the ribosome, thereby inhibiting protein synthesis and leading to bacterial cell death.

Conclusion

The this compound dipeptide is a fundamentally important building block for the synthesis of peptides with significant and diverse biological activities. The incorporation of the Ala-Pro motif can profoundly influence the structural and functional properties of a peptide, enhancing its stability and conferring potent inhibitory or antimicrobial effects. The methodologies for synthesizing and evaluating these peptides are well-established, providing a robust framework for the discovery and development of new peptide-based therapeutics. Understanding the structure-activity relationships and mechanisms of action of Ala-Pro containing peptides is crucial for researchers and drug development professionals seeking to harness their therapeutic potential. Future research will likely focus on optimizing the sequences of these peptides to further enhance their potency, selectivity, and pharmacokinetic properties.

References

- 1. Proline‐Rich Peptides with Improved Antimicrobial Activity against E. coli, K. pneumoniae, and A. baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Angiotensin-converting enzyme inhibitor activity of peptides derived from Kacang goat skin collagen through thermolysin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and elucidation of proline-rich antimicrobial peptides with enhanced potency and delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Angiotensin-I-Converting Enzyme (ACE)-Inhibitory Peptides from Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification and Characterization of Dipeptidyl Peptidase-IV Inhibitory Peptides from Oat Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Evaluation of proline-rich antimicrobial peptides as potential lead structures for novel antimycotics against Cryptococcus neoformans [frontiersin.org]

- 11. Production of Angiotensin-I-Converting-Enzyme-Inhibitory Peptides in Fermented Milks Started by Lactobacillus delbrueckii subsp. bulgaricus SS1 and Lactococcus lactis subsp. cremoris FT4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

The Sentinel at the Amino Terminus: A Technical Guide to the Role of the Boc Protecting Group in Dipeptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the precise assembly of amino acid building blocks is paramount. Unwanted side reactions can lead to a cascade of impurities, compromising the integrity and efficacy of the final peptide. To orchestrate the desired sequence, chemists employ a strategy of temporary blockade, using protecting groups to shield reactive functionalities. Among these, the tert-butoxycarbonyl (Boc) group has long been a cornerstone for the protection of the α-amino group of amino acids. This technical guide provides an in-depth exploration of the critical role of the Boc protecting group in solution-phase dipeptide synthesis, detailing the underlying chemistry, experimental protocols, and quantitative outcomes.

The Strategic Importance of the Boc Group

The synthesis of a dipeptide from two distinct amino acids necessitates the formation of a specific amide bond between the carboxyl group of one amino acid and the amino group of the other. Without protective measures, a chaotic polymerization would occur, yielding a mixture of undesired products. The Boc group serves as a temporary sentinel, selectively masking the N-terminus of one amino acid, thereby directing the reaction to form the desired peptide linkage.

The utility of the Boc protecting group is rooted in its unique chemical properties. It is readily introduced under basic conditions and is stable to a variety of reagents used in peptide coupling. Crucially, it can be cleaved under moderately acidic conditions, which do not affect other protecting groups that may be present on the amino acid side chains or the C-terminus. This "orthogonality" is a key principle in multi-step organic synthesis.

The Chemistry of Protection and Deprotection

The journey of a dipeptide synthesis using Boc protection involves a series of well-defined chemical transformations.

Boc Protection of the N-Terminus

The introduction of the Boc group onto the α-amino group of an amino acid is typically achieved through a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), in the presence of a base. The amino group of the amino acid acts as the nucleophile, attacking one of the carbonyl carbons of the Boc anhydride.

Methodological & Application

Application Notes and Protocols: BOC-ALA-PRO-OH Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient and stepwise assembly of amino acids to form a desired peptide sequence. The tert-butyloxycarbonyl (Boc) protection strategy is a classical and robust method for SPPS. In this approach, the α-amino group of the incoming amino acid is temporarily protected by the acid-labile Boc group. This protecting group is removed by treatment with a moderate acid, typically trifluoroacetic acid (TFA), while the side-chain protecting groups and the linkage to the solid support are stable to these conditions and require a stronger acid, such as hydrofluoric acid (HF), for cleavage.[1][2]

This document provides a detailed protocol for the synthesis of the tripeptide BOC-ALA-PRO-OH using the Boc-SPPS methodology. Alanine and Proline are chosen for this protocol as they do not possess side chains requiring additional protection, simplifying the overall process. The protocol covers resin loading, the iterative cycles of deprotection and coupling, and the final cleavage of the peptide from the solid support.

Data Presentation

The following tables summarize the key quantitative parameters for the this compound synthesis protocol.

Table 1: Reagents and Materials

| Reagent/Material | Specification | Supplier |

| Merrifield Resin | 1% DVB cross-linked, 100-200 mesh, ~1.0 mmol/g substitution | Major Lab Supplier |

| Boc-Pro-OH | Peptide synthesis grade | Major Lab Supplier |

| Boc-Ala-OH | Peptide synthesis grade | Major Lab Supplier |

| Dichloromethane (DCM) | Anhydrous, peptide synthesis grade | Major Lab Supplier |

| N,N-Dimethylformamide (DMF) | Anhydrous, peptide synthesis grade | Major Lab Supplier |

| Trifluoroacetic Acid (TFA) | Reagent grade | Major Lab Supplier |

| Diisopropylethylamine (DIEA) | Reagent grade | Major Lab Supplier |

| N,N'-Diisopropylcarbodiimide (DIC) | Reagent grade | Major Lab Supplier |

| 1-Hydroxybenzotriazole (HOBt) | Reagent grade | Major Lab Supplier |

| Cesium Carbonate (Cs₂CO₃) | Reagent grade | Major Lab Supplier |

| Methanol (MeOH) | ACS grade | Major Lab Supplier |

| Isopropanol (IPA) | ACS grade | Major Lab Supplier |

| Hydrofluoric Acid (HF) | Anhydrous | Specialized Supplier |

| Anisole | Reagent grade | Major Lab Supplier |

Table 2: Synthesis Parameters

| Parameter | Value |

| Resin Substitution | 0.5 - 1.0 mmol/g |

| Boc-Amino Acid Excess (Coupling) | 2.0 - 5.0 equivalents |

| Coupling Reagent Excess (DIC/HOBt) | 2.0 - 5.5 equivalents |

| Boc Deprotection Reagent | 50% TFA in DCM (v/v) |

| Neutralization Reagent | 5-10% DIEA in DCM (v/v) |

| Cleavage Reagent | Anhydrous HF with 10% Anisole |

| Cleavage Conditions | 0 °C, 1 hour |

Experimental Protocols

Resin Preparation and Loading of the First Amino Acid (Boc-Pro-OH)

This protocol details the attachment of the C-terminal amino acid, Boc-Proline, to the Merrifield resin via the cesium salt method to minimize racemization.[3][4][5]

1.1. Preparation of Boc-Pro-OH Cesium Salt:

-

Dissolve Boc-Pro-OH (2 equivalents based on resin capacity) in a minimal amount of methanol.

-

Add water (approximately 0.5 mL per mmol of amino acid).

-

Titrate the solution to a pH of 7.0 with a 20% aqueous solution of cesium carbonate.

-

Evaporate the solution to dryness under reduced pressure.

-

Co-evaporate with DMF twice to ensure the salt is anhydrous.

1.2. Attachment to Merrifield Resin:

-

Swell the Merrifield resin (1 equivalent) in DMF (6-8 mL per gram of resin) for 1-2 hours in a reaction vessel.

-

Add the dried Boc-Pro-OH cesium salt (1.5 equivalents) to the swollen resin.

-

Agitate the mixture at 50°C for 12-24 hours.

-

After the reaction, filter the resin and wash sequentially with DMF (3x), 50% aqueous DMF (3x), DMF (3x), and finally methanol (3x).

-

Dry the resin under vacuum to a constant weight. The typical loading for Merrifield resin is in the range of 0.5 to 1.0 mmol/g.[5]

SPPS Cycles for Peptide Chain Elongation

The following cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid (in this case, Boc-Ala-OH).

2.1. Boc Deprotection:

-

Swell the Boc-Pro-resin in DCM for 30 minutes.

-

Treat the resin with a solution of 50% TFA in DCM (v/v) for 5 minutes with agitation.[5]

-

Filter the resin and add a fresh solution of 50% TFA in DCM.

-

Agitate for an additional 20-25 minutes at room temperature.[4][5]

-

Filter the resin and wash thoroughly with DCM (3x) and IPA (2x).[5]

2.2. Neutralization:

-

Wash the deprotected resin with DCM (2x).

-

Treat the resin with a solution of 5% DIEA in DCM (v/v) for 5 minutes with agitation.

-

Repeat the neutralization step.

-

Wash the resin thoroughly with DCM (5x) to remove excess base.

2.3. Coupling of Boc-Ala-OH:

-

In a separate vessel, dissolve Boc-Ala-OH (5 equivalents based on the initial resin loading) and HOBt (5.5 equivalents) in a minimal amount of DMF.[6][7]

-

Add this solution to the neutralized Pro-resin.

-

Agitate the mixture at room temperature for 2-4 hours. The reaction progress can be monitored using a ninhydrin test to check for the presence of free primary amines.

-

Once the coupling is complete (ninhydrin test is negative), filter the resin and wash with DMF (3x), DCM (3x), and MeOH (3x).

-

Dry the resulting Boc-Ala-Pro-resin under vacuum.

Final Boc Deprotection

Repeat the deprotection step (Protocol 2.1) to remove the Boc group from the N-terminal Alanine.

Cleavage of the Peptide from the Resin

This final step uses a strong acid to cleave the peptide from the solid support. Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.

-

Dry the peptide-resin thoroughly under high vacuum.

-

Place the dried resin in a specialized HF cleavage apparatus.

-

Add a scavenger, such as anisole (1 mL per gram of resin), to prevent side reactions.

-

Cool the reaction vessel to -78°C (dry ice/acetone bath).

-

Carefully condense anhydrous HF (approximately 10 mL per gram of resin) into the reaction vessel.[8][9]

-

Allow the mixture to warm to 0°C and stir for 1 hour.[8]

-

After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or under vacuum.

-

Wash the resin with cold diethyl ether to precipitate the crude peptide.

-

Filter and collect the crude peptide.

-

The crude this compound can then be purified by techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound SPPS.

Logical Relationship of SPPS Cycle

Caption: Logical diagram of the iterative SPPS cycle.

References

- 1. csbio.com [csbio.com]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. chempep.com [chempep.com]

- 6. peptide.com [peptide.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 9. Hf cleavage and deprotection from resins | PPTX [slideshare.net]

Application Notes and Protocols for the Liquid-Phase Synthesis of Peptides Using BOC-ALA-PRO-OH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the liquid-phase synthesis of peptides utilizing the dipeptide building block, N-tert-butyloxycarbonyl-L-alanyl-L-proline (BOC-ALA-PRO-OH). The protocols detailed herein cover the coupling of this dipeptide to a C-terminal amino acid ester, the subsequent deprotection of the Boc group, and the purification of the resulting tripeptide.

Introduction to Liquid-Phase Peptide Synthesis (LPPS)